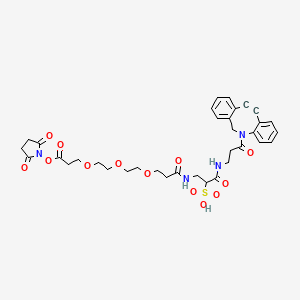![molecular formula C34H36N4O4Pd B12389160 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) is a complex organometallic compound It consists of a porphyrin core with various substituents and a palladium ion coordinated to the porphyrin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde, followed by oxidation. The reaction is carried out under acidic conditions, and the product is purified through chromatography.
Introduction of Substituents: The carboxyethyl, diethyl, and tetramethyl groups are introduced through various substitution reactions. These reactions are typically carried out under mild conditions to avoid degradation of the porphyrin core.
Coordination of Palladium: The final step involves the coordination of palladium to the porphyrin ring. This is achieved by reacting the porphyrin with a palladium salt, such as palladium chloride, in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The key challenges in industrial production include maintaining the purity of the product and optimizing reaction conditions to maximize yield. Advanced techniques such as continuous flow synthesis and automated purification systems are often employed to address these challenges.
化学反応の分析
Types of Reactions
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the porphyrin ring.
Reduction: Reduction reactions can also occur, particularly at the palladium center.
Substitution: The substituents on the porphyrin ring can be replaced through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used. These reactions are often carried out under inert atmospheres to prevent oxidation.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols. These reactions are typically carried out under mild conditions to avoid degradation of the porphyrin core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can result in the formation of reduced palladium complexes.
科学的研究の応用
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials, such as sensors and electronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) involves several key steps:
Coordination to Target Molecules: The palladium center can coordinate to various target molecules, facilitating their activation.
Generation of Reactive Species: Upon exposure to light or other stimuli, the compound can generate reactive species, such as singlet oxygen, which can interact with and destroy target molecules.
Pathway Involvement: The compound can interact with various molecular pathways, including those involved in oxidative stress and apoptosis, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-2-yl]propanoic acid
- 3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-21,22,23,24-tetrahydroporphyrin-2-yl]propanoic acid
Uniqueness
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) is unique due to the presence of the palladium ion, which imparts distinct catalytic and electronic properties. This makes it particularly useful in applications such as catalysis and photodynamic therapy, where the palladium center plays a crucial role in the compound’s activity.
特性
分子式 |
C34H36N4O4Pd |
|---|---|
分子量 |
671.1 g/mol |
IUPAC名 |
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) |
InChI |
InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChIキー |
DPXQRRRPKNHEGY-UHFFFAOYSA-L |
正規SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
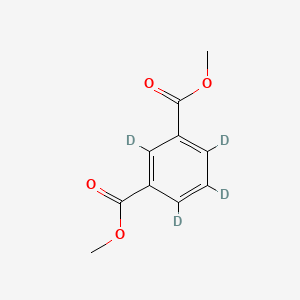


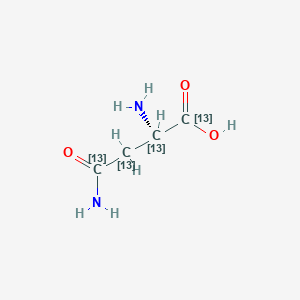
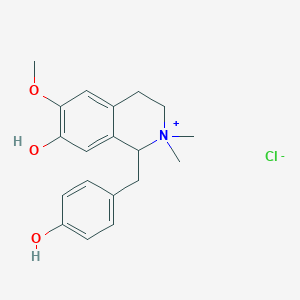
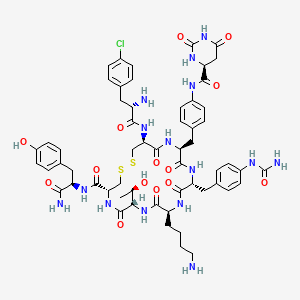



![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
